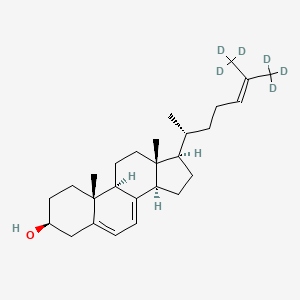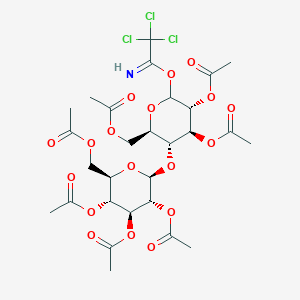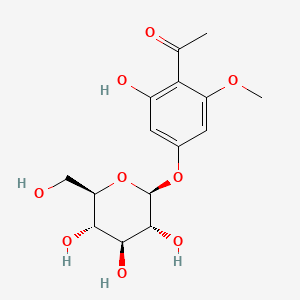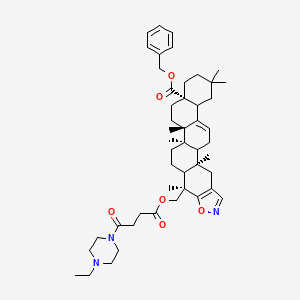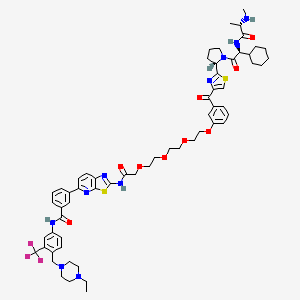
Sniper(abl)-033
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sniper(abl)-033 is a chimeric small molecule designed for targeted protein degradationThese compounds are engineered to induce the degradation of specific proteins by recruiting IAP ubiquitin ligases, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(abl)-033 involves the conjugation of two distinct ligands: one that binds to the target protein and another that interacts with an E3 ubiquitin ligase of the IAP family. These ligands are linked by a spacer of optimal length to ensure the proper spatial arrangement for effective protein degradation . The synthetic route typically includes the following steps:
- Synthesis of the target protein ligand.
- Synthesis of the E3 ubiquitin ligase ligand.
- Conjugation of the two ligands via a suitable linker.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Sniper(abl)-033 primarily undergoes reactions related to its mechanism of action, which involves the ubiquitination and proteasomal degradation of the target protein. The key reactions include:
Ubiquitination: The attachment of ubiquitin molecules to the target protein, mediated by the E3 ubiquitin ligase.
Proteasomal Degradation: The recognition and degradation of the ubiquitinated protein by the proteasome.
Common Reagents and Conditions
Reagents: Ubiquitin, E3 ubiquitin ligase, ATP.
Conditions: Physiological conditions (pH 7.4, 37°C) to mimic the intracellular environment.
Major Products
The major product of these reactions is the degraded fragments of the target protein, which are subsequently processed and recycled by the cell .
Applications De Recherche Scientifique
Sniper(abl)-033 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool for studying protein degradation pathways and the ubiquitin-proteasome system.
Biology: Employed in research to understand the role of specific proteins in cellular processes and disease mechanisms.
Industry: Utilized in the development of novel therapeutic agents and drug discovery platforms.
Mécanisme D'action
Sniper(abl)-033 exerts its effects by inducing the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia. The compound recruits an E3 ubiquitin ligase of the IAP family to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of the target protein, thereby inhibiting its oncogenic activity .
Comparaison Avec Des Composés Similaires
Sniper(abl)-033 can be compared with other targeted protein degraders such as proteolysis-targeting chimeras (PROTACs). While both SNIPERs and PROTACs function by inducing protein degradation, they differ in their mechanisms of recruiting E3 ubiquitin ligases. PROTACs typically recruit ligases such as cereblon and von Hippel-Lindau, whereas SNIPERs recruit IAP ligases . This distinction highlights the unique approach of this compound in targeting specific proteins for degradation.
List of Similar Compounds
PROTACs: Proteolysis-targeting chimeras that recruit different E3 ligases.
Molecular Glues: Small molecules that facilitate the interaction between a target protein and an E3 ligase.
Hydrophobic Tagging Molecules: Compounds that induce protein degradation by attaching hydrophobic tags to the target protein.
Propriétés
Formule moléculaire |
C61H73F3N10O9S2 |
|---|---|
Poids moléculaire |
1211.4 g/mol |
Nom IUPAC |
3-[2-[[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C61H73F3N10O9S2/c1-4-72-23-25-73(26-24-72)36-44-18-19-45(35-47(44)61(62,63)64)66-56(78)43-15-8-13-41(33-43)48-20-21-49-57(67-48)85-60(69-49)70-52(75)37-82-30-29-80-27-28-81-31-32-83-46-16-9-14-42(34-46)54(76)50-38-84-58(68-50)51-17-10-22-74(51)59(79)53(40-11-6-5-7-12-40)71-55(77)39(2)65-3/h8-9,13-16,18-21,33-35,38-40,51,53,65H,4-7,10-12,17,22-32,36-37H2,1-3H3,(H,66,78)(H,71,77)(H,69,70,75)/t39-,51-,53-/m0/s1 |
Clé InChI |
NJCPVTOZWPVLBE-XOIMNWENSA-N |
SMILES isomérique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)[C@@H]8CCCN8C(=O)[C@H](C9CCCCC9)NC(=O)[C@H](C)NC)C(F)(F)F |
SMILES canonique |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)COCCOCCOCCOC6=CC=CC(=C6)C(=O)C7=CSC(=N7)C8CCCN8C(=O)C(C9CCCCC9)NC(=O)C(C)NC)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


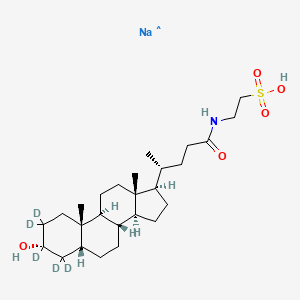
![methyl (1R,9R,10S,11R,12R)-14-cyclopropyl-12-hydroxy-3,5-dimethoxy-9-(4-methoxyphenyl)-10-phenyl-8-oxa-13,15-diazatetracyclo[7.6.0.01,12.02,7]pentadeca-2(7),3,5,14-tetraene-11-carboxylate](/img/structure/B12428787.png)




